2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol
Description
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol is an organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-13-8-3-5-10(15(13)19)9-16-11-6-4-7-12-14(11)18-21-17-12/h3-9,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGCTCACYAHZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate phenolic compounds. One common method includes the nucleophilic substitution reaction where 4,7-dibromobenzo[d][1,2,3]thiadiazole reacts with morpholine to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the reaction.
Chemical Reactions Analysis
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound is utilized in the creation of advanced materials with specific electronic and optical properties, making it valuable for sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The benzothiadiazole moiety acts as an electron-accepting unit, facilitating interactions with electron-donating groups in biological systems. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol can be compared with other benzothiadiazole derivatives such as:
4-bromo-2,1,3-benzothiadiazole: Known for its use in optoelectronic applications.
5-methyl-2,1,3-benzothiadiazol-4-amine: Utilized in the synthesis of pharmaceutical agents.
2,1,3-benzothiadiazol-4-yl isocyanate: Employed in the development of advanced materials.
The uniqueness of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-6-ethoxyphenol lies in its specific structural features that confer distinct electronic and optical properties, making it highly valuable for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
